2,3-Dimethyl-1,6,8-trinitronaphthalene
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Overview
Description
2,3-Dimethyl-1,6,8-trinitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of three nitro groups (-NO2) attached to a naphthalene ring, along with two methyl groups (-CH3) at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,6,8-trinitronaphthalene typically involves the nitration of 2,3-dimethylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and safety. The nitration reaction is typically followed by purification steps, such as recrystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1,6,8-trinitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines or other reduced products.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives of the original compound.
Scientific Research Applications
2,3-Dimethyl-1,6,8-trinitronaphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,6,8-trinitronaphthalene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical and physiological effects. For example, the compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dimethyl-2,4,8-trinitronaphthalene
- 2,3-Dimethylnaphthalene
- 1,6,8-Trinitronaphthalene
Uniqueness
2,3-Dimethyl-1,6,8-trinitronaphthalene is unique due to the specific positioning of its nitro and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
50558-81-1 |
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Molecular Formula |
C12H9N3O6 |
Molecular Weight |
291.22 g/mol |
IUPAC Name |
2,3-dimethyl-1,6,8-trinitronaphthalene |
InChI |
InChI=1S/C12H9N3O6/c1-6-3-8-4-9(13(16)17)5-10(14(18)19)11(8)12(7(6)2)15(20)21/h3-5H,1-2H3 |
InChI Key |
JTYFJNRVGLNADT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C(=C1C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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